molecular formula C11H21F3O2Sn B14354188 Tri(propan-2-yl)[(trifluoroacetyl)oxy]stannane CAS No. 91312-01-5

Tri(propan-2-yl)[(trifluoroacetyl)oxy]stannane

Cat. No.: B14354188
CAS No.: 91312-01-5
M. Wt: 360.99 g/mol
InChI Key: BDPMUKHJEOXRMJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tri(propan-2-yl)[(trifluoroacetyl)oxy]stannane is an organotin compound characterized by the presence of three isopropyl groups and a trifluoroacetyl group attached to a tin atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tri(propan-2-yl)[(trifluoroacetyl)oxy]stannane typically involves the reaction of tri(propan-2-yl)stannane with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoroacetyl group. The general reaction scheme is as follows:

(CH3CH2CH2)3SnH+(CF3CO)2O(CH3CH2CH2)3SnOCOCF3+CF3COOH\text{(CH}_3\text{CH}_2\text{CH}_2)_3\text{SnH} + \text{(CF}_3\text{CO)}_2\text{O} \rightarrow \text{(CH}_3\text{CH}_2\text{CH}_2)_3\text{SnOCOCF}_3 + \text{CF}_3\text{COOH} (CH3​CH2​CH2​)3​SnH+(CF3​CO)2​O→(CH3​CH2​CH2​)3​SnOCOCF3​+CF3​COOH

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Tri(propan-2-yl)[(trifluoroacetyl)oxy]stannane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides.

    Reduction: Reduction reactions can convert the trifluoroacetyl group to other functional groups.

    Substitution: The trifluoroacetyl group can be substituted with other acyl groups or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the trifluoroacetyl group under basic conditions.

Major Products

    Oxidation: Tin oxides and trifluoroacetic acid.

    Reduction: Various reduced tin compounds and alcohols.

    Substitution: Substituted stannanes with different acyl or alkyl groups.

Scientific Research Applications

Tri(propan-2-yl)[(trifluoroacetyl)oxy]stannane has several applications in scientific research:

    Biology: Potential use in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules.

    Industry: Utilized in the production of advanced materials and coatings with unique properties.

Mechanism of Action

The mechanism of action of Tri(propan-2-yl)[(trifluoroacetyl)oxy]stannane involves the interaction of the trifluoroacetyl group with nucleophilic sites on target molecules. This can lead to the formation of stable complexes or the modification of functional groups on the target molecule. The tin atom can also participate in coordination chemistry, further influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    Tri(propan-2-yl)stannane: Lacks the trifluoroacetyl group, making it less reactive in certain substitution reactions.

    Triethylstannane: Similar structure but with ethyl groups instead of isopropyl groups, leading to different steric and electronic properties.

    Trifluoroacetyl chloride: Contains the trifluoroacetyl group but lacks the tin atom, making it a more reactive acylating agent.

Uniqueness

Tri(propan-2-yl)[(trifluoroacetyl)oxy]stannane is unique due to the combination of the trifluoroacetyl group and the tin atom, which imparts distinct reactivity and stability. This makes it a valuable reagent in organic synthesis and a potential candidate for various applications in research and industry.

Properties

CAS No.

91312-01-5

Molecular Formula

C11H21F3O2Sn

Molecular Weight

360.99 g/mol

IUPAC Name

tri(propan-2-yl)stannyl 2,2,2-trifluoroacetate

InChI

InChI=1S/3C3H7.C2HF3O2.Sn/c3*1-3-2;3-2(4,5)1(6)7;/h3*3H,1-2H3;(H,6,7);/q;;;;+1/p-1

InChI Key

BDPMUKHJEOXRMJ-UHFFFAOYSA-M

Canonical SMILES

CC(C)[Sn](C(C)C)(C(C)C)OC(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.